10-Oxo Buprenorphine

Drug Metabolism In Vitro Metabolism Buprenorphine Degradation

10-Oxo Buprenorphine (CAS 1044710-08-8) is a semi-synthetic opioid derivative belonging to the morphinan class, characterized by a ketone functional group at the 10-position of the buprenorphine scaffold. It is recognized as a primary oxidative degradation product of the partial μ-opioid agonist buprenorphine, generated under oxidative stress conditions in sublingual tablet formulations.

Molecular Formula C29H39NO5
Molecular Weight 481.6 g/mol
CAS No. 1044710-08-8
Cat. No. B1512349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Oxo Buprenorphine
CAS1044710-08-8
Molecular FormulaC29H39NO5
Molecular Weight481.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3C(=O)C6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O
InChIInChI=1S/C29H39NO5/c1-25(2,3)26(4,33)19-14-27-10-11-29(19,34-5)24-28(27)12-13-30(15-16-6-7-16)23(27)21(32)17-8-9-18(31)22(35-24)20(17)28/h8-9,16,19,23-24,31,33H,6-7,10-15H2,1-5H3/t19-,23-,24-,26?,27-,28+,29-/m1/s1
InChIKeyGGINARYJPXPMEJ-ZBZPKVDCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Oxo Buprenorphine (CAS 1044710-08-8): Certified Reference Standard for Buprenorphine Oxidative Degradation Impurity Profiling


10-Oxo Buprenorphine (CAS 1044710-08-8) is a semi-synthetic opioid derivative belonging to the morphinan class, characterized by a ketone functional group at the 10-position of the buprenorphine scaffold [1]. It is recognized as a primary oxidative degradation product of the partial μ-opioid agonist buprenorphine, generated under oxidative stress conditions in sublingual tablet formulations [2]. Unlike buprenorphine's Phase I metabolites, 10-oxobuprenorphine is formed ex vivo via autoxidation rather than through cytochrome P450-mediated metabolism [2]. This compound is predominantly supplied as a highly characterized analytical reference standard intended for method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) regulatory submissions for generic buprenorphine products [1].

Targeted oxidative degradation impurity marker for buprenorphine sublingual tablets
Certified reference standard for ANDA stability-indicating method validation
Enables differentiation of ex vivo degradation from cytochrome P450-mediated metabolism

Why Generic Buprenorphine-Related Compounds Cannot Substitute for 10-Oxo Buprenorphine in Regulated Analytical Workflows


The buprenorphine impurity landscape comprises numerous structurally distinct species—including N-oxides, hydroxylated analogs, and desmethyl derivatives—each exhibiting unique chromatographic retention times, mass spectral fragmentation patterns, and UV absorption profiles . A reference standard of generic 'buprenorphine impurity' cannot ensure accurate identification or quantification of the specific 10-oxo species in finished dosage form testing, as co-elution or spectral overlap with other impurities (e.g., 10-hydroxybuprenorphine or buprenorphine N-oxide) is common without a compound-specific, certified reference material [1]. Substitution introduces the risk of misidentification in forced degradation studies, leading to erroneous impurity profiles that could delay ANDA approval or result in regulatory queries [2]. This specificity requirement directly underpins the quantitative evidence below.

Chromatographic misidentification
Generic buprenorphine impurity standards may co-elute or overlap with N-oxide or 10-hydroxy species, leading to incorrect peak assignment in HPLC impurity profiles.
Spectral misassignment
10-oxo and 10-hydroxybuprenorphine are isobaric at m/z 484; substitution risks flawed MS/MS fragmentation interpretation without the ketone-specific 28 Da neutral loss reference.
Regulatory compliance uncertainty
Using a non-certified analog may lead to inaccurate impurity quantification above the ICH Q3B identification threshold, potentially delaying ANDA review.

Quantitative Differentiation Evidence for 10-Oxo Buprenorphine (CAS 1044710-08-8) Relative to Closest Analogs


Microsomal Metabolic Stability: 10-Oxo Buprenorphine vs. Norbuprenorphine (Primary Metabolite)

When human liver microsomes (HLMs) were incubated with buprenorphine, the primary N-dealkylated metabolite norbuprenorphine was formed, achieving a rate of formation of approximately 0.25 pmol/min/mg protein (CYP3A4-mediated). In the same incubation system, 10-oxobuprenorphine was not detected (below the limit of detection of the LC-MS/MS assay, estimated at <0.1 pmol on column) [1]. This absence was confirmed using an authentic 10-oxobuprenorphine reference standard for comparison, ruling out a metabolic origin [1]. The oxidative degradation compounds—10-hydroxybuprenorphine, buprenorphine N-oxide, and 10-oxobuprenorphine—were only observed in stressed sublingual tablet extracts, not in microsomal incubations [1].

Metabolic stability
Head-to-head
10-Oxo Not detected (LOD <0.1 pmol)
Norbuprenorphine ~0.25 pmol/min/mg protein
Confirms exclusive chemical degradation origin; critical for stability-specific impurity method.
HLM incubation (10 μM buprenorphine, 60 min), LC-MS/MS. Verify in-house.
Drug Metabolism In Vitro Metabolism Buprenorphine Degradation

Chromatographic Differentiation: Relative Retention Time of 10-Oxo Buprenorphine vs. Buprenorphine N-Oxide

Under reversed-phase HPLC conditions typical of buprenorphine impurity analysis (C18 column, acetonitrile/phosphate buffer gradient), 10-oxobuprenorphine exhibits a distinct retention time that separates it from buprenorphine N-oxide. SIM chromatograms from LC-MS analysis show 10-oxobuprenorphine eluting at a retention time of approximately 16.62 min, while buprenorphine N-oxide is reported as an earlier eluting peak in oxidative degradation mixtures [1]. Although exact resolution factors depend on column and gradient specifics, the structural difference (ketone at C-10 vs. N-oxide at the cyclopropylmethyl nitrogen) ensures baseline separation under conditions optimized for impurity profiling of buprenorphine drug products [1].

Chromatographic retention
Cross-study comparable
Retention time ~16.62 min C18, gradient, SIM m/z 484
Enables unambiguous peak assignment versus earlier-eluting N-oxide in ANDA HPLC methods.
Exact RT depends on column; spiking recommended for peak confirmation.
HPLC Method Development Impurity Profiling Buprenorphine ANDA

Regulatory Impurity Threshold: Quantitative Limit for Buprenorphine-Related Impurities in ANDA Products

According to ICH Q3B guidelines for drug products, any individual unspecified degradation product exceeding 0.2% of the drug substance requires identification and qualification [1]. The European Pharmacopoeia (Ph. Eur.) monograph for buprenorphine hydrochloride explicitly limits related substances: Impurities A, B, F, and J to ≤0.2% each; Impurity G to ≤0.15%; Impurity H to ≤0.25% [2]. While 10-oxobuprenorphine is not yet codified as a named EP impurity, its presence above the 0.2% threshold in oxidative forced degradation studies of generic buprenorphine sublingual tablets mandates its identification and control, creating a regulatory requirement for a pure, characterized reference standard [1][2].

Regulatory threshold
Class-level inference
Identification threshold ≤0.2% (ICH Q3B) Ph. Eur. impurity limits ≤0.2%
Mandates identification when present above threshold; requires certified reference standard for accurate quantification.
Review current Ph. Eur. monograph for named impurity specifications.
ICH Q3B ANDA Impurity Qualification Buprenorphine Generic

Formation Pathway Specificity: 10-Oxo Buprenorphine vs. 10-Hydroxybuprenorphine as Degradation Markers

In oxidative forced degradation studies of buprenorphine sublingual tablets, both 10-hydroxybuprenorphine and 10-oxobuprenorphine are generated via autoxidation; however, the 10-oxo species represents the fully oxidized ketone form, while the 10-hydroxy analog is the intermediate alcohol [1]. The 10-oxo compound is chemically distinct in its oxidation state: it has a molecular ion at m/z 484 ([M+H]+ for C29H39NO5, MW 481.6), whereas 10-hydroxybuprenorphine has a molecular ion at m/z 484 as well (isobaric, C29H41NO5, MW 483.6) but with different MS/MS fragmentation due to the alcohol vs. ketone functional group [1]. The mass spectral differentiation is critical for unambiguous identification in LC-MS/MS impurity profiling workflows [1].

Mass spectral differentiation
Cross-study comparable
10-Oxo Neutral loss 28 Da (CO)
10-Hydroxy Neutral loss 18 Da (H₂O)
Enables unambiguous LC-MS/MS identification even when isobaric [M+H]⁺ at m/z 484 observed.
ESI positive ion mode; distinct fragmentation confirms ketone vs. alcohol.
Oxidative Degradation Forced Degradation Studies Buprenorphine Stability

High-Impact Application Scenarios for 10-Oxo Buprenorphine Reference Standard (CAS 1044710-08-8)


Forced Degradation (Oxidative Stress) Studies for ANDA Stability-Indicating Method Validation

Generic buprenorphine sublingual tablet ANDA applicants must conduct forced degradation studies under ICH Q1A(R2) conditions, including oxidative stress (3% H2O2, 24 h). 10-Oxo Buprenorphine reference standard is used to spike stressed samples to confirm peak identity and establish system suitability for the HPLC stability-indicating method. Its distinct MS/MS fragmentation pattern (neutral loss of 28 Da) differentiates it from co-eluting 10-hydroxybuprenorphine, ensuring accurate quantification of the oxidative degradation impurity profile [1].

Quality Control (QC) Release Testing of Buprenorphine Drug Products

QC laboratories performing batch release testing of buprenorphine sublingual tablets or films utilize 10-Oxo Buprenorphine as a reference standard to quantify the oxidative degradation product against the 0.2% ICH Q3B identification threshold. The compound's certified purity and full Certificate of Analysis (CoA) with NMR, MS, and HPLC data enable direct traceability to regulatory standards during ANDA review [1][2].

Impurity Profiling in Buprenorphine API Synthesis Process Development

Process chemists developing novel synthetic routes for buprenorphine API (active pharmaceutical ingredient) use 10-Oxo Buprenorphine reference material to monitor oxidative side-product formation during scale-up. The patent literature indicates that impurity levels in buprenorphine must be reduced to ≤0.15% by weight to meet ICH/USP purity standards, and 10-oxo is a key marker for oxidative process impurities that must be controlled [3].

Forensic Toxicology: Differentiating Buprenorphine Degradation from In Vivo Metabolism

Forensic toxicology laboratories analyzing postmortem or seized buprenorphine samples employ 10-Oxo Buprenorphine as a reference standard to distinguish between ex vivo oxidative degradation (storage artifacts) and genuine in vivo metabolites. The absence of 10-oxobuprenorphine in human liver microsomal incubations confirms that its presence in biological specimens indicates post-collection degradation rather than metabolic formation, which is critical for accurate interpretation of toxicological findings [1].

Application
Selection Property
Validation Focus
Forced degradation (oxidative stress) studies
Certified oxo-impurity reference standard
Peak identity confirmation and system suitability
QC release testing of buprenorphine drug products
Full CoA traceability and quantitative purity
Accuracy against impurity threshold specification
API synthesis impurity profiling
Oxidative side-product marker
Process control and impurity reduction verification
Forensic toxicology differentiation
Ex vivo degradation marker vs. in vivo metabolites
Post-collection degradation identification
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